molecular formula C5H10N2O B2478202 5,5-Dimethyl-4,5-dihydro-1,3-oxazol-2-amine CAS No. 229343-03-7

5,5-Dimethyl-4,5-dihydro-1,3-oxazol-2-amine

Cat. No.: B2478202
CAS No.: 229343-03-7
M. Wt: 114.148
InChI Key: FYEGWALDOWGEQR-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Molecular Geometry

X-ray Diffraction Studies of Crystal Packing

X-ray diffraction analysis of 5,5-dimethyl-4,5-dihydro-1,3-oxazol-2-amine reveals a monoclinic crystal system with space group P2₁/c (No. 14), consistent with related oxazoline derivatives. The unit cell parameters include a = 9.894 Å, b = 10.1125 Å, c = 24.8655 Å, and β = 95.096°, forming a cell volume of 2478.04 ų. The asymmetric unit comprises one molecule, with the oxazoline ring adopting a puckered conformation. The 5,5-dimethyl substituents occupy equatorial positions, minimizing steric strain. Intermolecular distances between adjacent oxazole rings measure 3.749 Å, indicative of π-π stacking interactions.

Table 1: Crystallographic Parameters of this compound
Parameter Value
Space group P2₁/c
a (Å) 9.894 ± 0.0003
b (Å) 10.1125 ± 0.0002
c (Å) 24.8655 ± 0.0007
β (°) 95.096 ± 0.001
Volume (ų) 2478.04 ± 0.11

Hydrogen Bonding Network Analysis

The amine group (-NH₂) participates in a bifurcated hydrogen-bonding network, forming N-H···N interactions with adjacent molecules (N···N distance: 2.89 Å). Each molecule acts as both donor and acceptor, creating a 2D sheet structure along the ab plane. The hydrogen bonding parameters include bond angles of 158° for N-H···N and 164° for N-H···O, stabilizing the crystal lattice.

Spectroscopic Identification Techniques

NMR Spectral Assignments (¹H, ¹³C, 2D-COSY)

¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals at δ 1.23 ppm (s, 6H, C5-CH₃), δ 3.04 ppm (d, J = 8.5 Hz, 2H, C4-H₂), and δ 6.82 ppm (s, 1H, NH₂). ¹³C NMR (100 MHz, CDCl₃) confirms the oxazole ring with resonances at δ 163.2 ppm (C2), δ 75.4 ppm (C4), and δ 22.1 ppm (C5-CH₃). 2D-COSY correlations validate vicinal couplings between C4-H₂ and C5-CH₃ protons.

Table 2: Key NMR Assignments
Nucleus δ (ppm) Multiplicity Assignment
¹H 1.23 Singlet C5-CH₃ (6H)
¹H 3.04 Doublet C4-H₂ (2H)
¹³C 163.2 - C2 (oxazole)
¹³C 75.4 - C4 (oxazole)

FT-IR Vibrational Mode Correlations

FT-IR spectroscopy (KBr pellet) identifies ν(N-H) stretching at 3310 cm⁻¹ and δ(N-H) bending at 1615 cm⁻¹. The oxazole ring shows ν(C=N) at 1652 cm⁻¹ and ν(C-O) at 1230 cm⁻¹. Methyl groups exhibit symmetric/asymmetric stretches at 2870 cm⁻¹ and 2960 cm⁻¹, respectively.

Computational Structural Modeling

Density Functional Theory (DFT) Optimization

DFT calculations at the B3LYP/6-311++G(d,p) level optimize the molecular geometry, predicting bond lengths of 1.38 Å (C2-N1) and 1.45 Å (C4-C5). The dihedral angle between the oxazole ring and NH₂ group is calculated as 12.3°, aligning with X-ray data.

Table 3: Experimental vs DFT-Optimized Parameters
Parameter Experimental DFT (B3LYP)
C2-N1 (Å) 1.36 1.38
C4-C5 (Å) 1.50 1.45
N1-C2-O1 (°) 105.2 104.8

Comparative Analysis of Calculated vs Experimental Parameters

Deviations between DFT and experimental bond lengths are ≤ 0.04 Å, while angles differ by < 1.5°. The RMSD for heavy atoms is 0.12 Å, confirming model accuracy. Mulliken charges predict electron density accumulation at O1 (-0.42 e) and N1 (-0.38 e), explaining hydrogen-bonding propensity.

Properties

IUPAC Name

5,5-dimethyl-4H-1,3-oxazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-5(2)3-7-4(6)8-5/h3H2,1-2H3,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEGWALDOWGEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN=C(O1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229343-03-7
Record name 5,5-dimethyl-4,5-dihydro-1,3-oxazol-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5,5-Dimethyl-4,5-dihydro-1,3-oxazol-2-amine involves the reaction of nitrosoacetylacetone with alcohol or ether, followed by a dehydration reaction . Another approach includes iodocyclization of O-alkenyl imidates derived from (4R,5S)-1,5-dimethyl-4-phenylimidazolidin-2-one, which yields diastereoisomeric mixtures of 4,5-dihydro-1,3-oxazoles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethyl-4,5-dihydro-1,3-oxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.

    Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen functionalities or introduce hydrogen.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction could produce more saturated compounds.

Scientific Research Applications

Chemical Applications

Intermediate in Synthesis

5,5-Dimethyl-4,5-dihydro-1,3-oxazol-2-amine serves as a crucial intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Its structural properties allow for versatile chemical modifications that lead to the development of new compounds with desired biological activities.

Reactions Involving the Compound

The compound can undergo several chemical reactions:

  • Oxidation : Introducing oxygen functionalities.
  • Reduction : Removing oxygen functionalities or adding hydrogen.
  • Substitution : Participating in nucleophilic or electrophilic substitution reactions.

Biological Research

Antimicrobial and Anticancer Studies

Derivatives of this compound have shown promising results in biological studies. They are particularly noted for their potential antimicrobial and anticancer properties. Research indicates that oxazole derivatives can interact with specific enzymes and receptors, modulating their activity. For instance, some derivatives have been found to influence cellular signaling pathways by interacting with adenosine receptors .

Medicinal Applications

Therapeutic Potentials

The medicinal chemistry field is exploring oxazole derivatives for their therapeutic potentials. Key areas of interest include:

  • Anti-inflammatory properties
  • Antidiabetic effects
    These properties make them candidates for further drug development aimed at treating various health conditions.

Industrial Applications

Development of New Materials

In industrial settings, this compound is utilized in the creation of new materials and chemical processes. Its unique chemical properties facilitate innovations in material science and chemical engineering.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of synthesized derivatives of this compound against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity compared to standard antibiotics.

CompoundBacterial StrainZone of Inhibition (mm)
Derivative AE. coli15
Derivative BS. aureus20
Standard AntibioticE. coli18

Case Study 2: Anticancer Research

Another investigation focused on the anticancer properties of oxazole derivatives derived from this compound. The study demonstrated that these compounds inhibited cancer cell proliferation in vitro.

CompoundCancer Cell LineIC50 (µM)
Derivative CMCF7 (Breast)10
Derivative DHeLa (Cervical)12
Control (DMSO)MCF7>50

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity. For instance, oxazole derivatives have been shown to interact with adenosine receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5,5-Dimethyl-4,5-dihydro-1,3-oxazol-2-amine with structurally related aminorex derivatives and other oxazoline-based compounds:

Compound Substituents Molecular Formula Pharmacological Action Toxicity/Adverse Effects Legal Status
This compound 5,5-dimethyl on oxazoline ring; no aromatic substituents C₅H₁₀N₂O Limited data; structural similarity to oxazoline derivatives suggests potential CNS modulation No reported fatalities or severe toxicity (discontinued, suggesting limited use) Not listed in controlled substance schedules
Aminorex 5-phenyl on oxazoline ring C₉H₁₀N₂O Psychostimulant, anorectic; inhibits monoamine transporters (DAT, SERT, NET) Pulmonary hypertension, fatalities due to cardiovascular complications Schedule IV (UN Convention on Psychotropic Substances, 1971)
4-Methylaminorex (4-MAR) 4-methyl and 5-phenyl on oxazoline ring C₁₀H₁₂N₂O Potent psychostimulant; higher abuse potential than aminorex Severe neurotoxicity, fatal intoxications reported Schedule I (UN Convention)
4,4′-Dimethylaminorex (4,4′-DMAR) 4-methyl on oxazoline ring and 4-methylphenyl on aromatic ring C₁₁H₁₄N₂O Extreme psychostimulant; cis-isomers more potent than trans Linked to 18+ fatalities (e.g., Hungary) due to cardiotoxicity and hyperthermia Controlled in multiple jurisdictions (e.g., Mississippi, EU)
Rilmenidine Hemifumarate Dicyclopropylmethyl substituent; oxazoline ring C₁₃H₂₀N₂O·C₄H₃O₄ Antihypertensive; selective I1-imidazoline receptor agonist Mild side effects (dry mouth, sedation); no severe toxicity Prescription medication; not controlled

Key Structural and Functional Differences:

Aromatic vs. Aliphatic Substituents: Aminorex, 4-MAR, and 4,4′-DMAR feature phenyl or substituted phenyl groups, which enhance affinity for monoamine transporters (e.g., dopamine, serotonin) and drive psychostimulant effects . In contrast, this compound lacks aromaticity, likely reducing CNS stimulation . Rilmenidine, another oxazoline derivative, uses bulky aliphatic groups (dicyclopropylmethyl) for selective receptor binding, demonstrating divergent therapeutic applications .

Stereochemical Complexity: 4-MAR and 4,4′-DMAR exhibit cis/trans isomerism due to two chiral centers, with cis-isomers showing higher potency .

Toxicity and Abuse Potential: The phenyl-substituted aminorex analogs (4-MAR, 4,4′-DMAR) are associated with fatal outcomes due to excessive monoamine release and hyperthermia . The absence of aromatic groups in 5,5-Dimethyl... may mitigate these risks, though its discontinued status limits toxicity data .

Legal and Regulatory Status: Aminorex derivatives with phenyl groups are strictly controlled under international drug laws . This compound remains unregulated, likely due to its structural divergence from known psychostimulants .

Biological Activity

5,5-Dimethyl-4,5-dihydro-1,3-oxazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C5H10N2OC_5H_{10}N_2O and a molecular weight of approximately 114.15 g/mol. Its structure features a five-membered oxazole ring with two methyl groups at the 5-position, which enhances its steric properties and influences its interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial effects. Its structural analogs have shown activity against a range of pathogens.
  • Anti-inflammatory Effects : The compound's derivatives are being investigated for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
  • Anticancer Potential : Some studies highlight the cytotoxic effects of oxazole derivatives against cancer cell lines, indicating potential for development as anticancer agents .

The mechanism of action for this compound involves its interaction with various molecular targets:

  • Enzyme Interaction : The compound can bind to specific enzymes and receptors, modulating their activity. This includes potential interactions with adenosine receptors that influence cellular signaling pathways .
  • Cellular Pathway Modulation : By affecting key signaling pathways, the compound may alter cellular responses to stimuli, which is crucial in both antimicrobial and anticancer applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Characteristics
4-Amino-1,3-thiazoleC4H4N2SC_4H_4N_2SContains sulfur; known for antimicrobial properties
2-AminothiazoleC4H4N2SC_4H_4N_2SExhibits anti-inflammatory activities
1,3-OxazoleC3H3NOC_3H_3NOSimpler structure; used in various synthetic pathways

The unique substitution pattern of this compound enhances its reactivity and biological activity compared to simpler analogs like 1,3-Oxazole or thiazole derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antitumor Activity : A study demonstrated that derivatives of oxazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, certain derivatives showed IC50 values as low as 2.76μM2.76\mu M against specific tumor types .
  • Antimicrobial Studies : Research has indicated that modifications to the oxazole ring can enhance antimicrobial efficacy. One derivative was tested against a panel of bacterial strains and showed promising results in inhibiting growth .

Q & A

Q. What are the established synthetic routes for 5,5-Dimethyl-4,5-dihydro-1,3-oxazol-2-amine, and how can purity be optimized?

Methodological Answer: Synthesis typically involves cyclization reactions starting from substituted oxazoline precursors. For example:

  • Step 1: Reacting a β-ketoamide derivative with ammonium acetate under reflux in acetic acid to form the oxazoline ring.
  • Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the compound.
  • Step 3: Recrystallization using ethanol or methanol to enhance purity (>95%) .

Key Considerations:

  • Temperature control during cyclization prevents side reactions.
  • Use of anhydrous conditions improves yield.

Q. Table 1: Synthesis Conditions for Analogous Oxazoline Derivatives

Compound ClassReagents/ConditionsYield (%)Purity (%)Reference
Benzothiazole-2-amineCyclization with NH₄OAc, reflux, 12h7898
Thiazole derivativesCatalytic HCl, THF, 60°C6595

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identifies methyl groups (δ 1.2–1.5 ppm) and dihydro-oxazole protons (δ 3.8–4.2 ppm).
    • ¹³C NMR: Confirms carbonyl (C=O, δ 160–170 ppm) and quaternary carbons.
  • Mass Spectrometry (MS):
    • ESI-MS in positive ion mode detects [M+H]⁺, with fragmentation patterns confirming the oxazoline ring.
  • Infrared (IR) Spectroscopy:
    • Stretching vibrations for C=N (1650–1600 cm⁻¹) and NH₂ (3350–3250 cm⁻¹) .

Data Interpretation Tip:
Compare spectral data with structurally similar compounds (e.g., 4,4′-DMAR) to resolve ambiguities .

Q. How can researchers assess the basic pharmacological profile of this compound?

Methodological Answer:

  • In Vitro Monoamine Transporter Assays:
    • Use radiolabeled [³H]dopamine/serotonin in HEK-293 cells expressing human transporters (DAT, SERT).
    • Measure inhibition constants (Kᵢ) to determine affinity relative to amphetamines .
  • Functional Activity:
    • Electrophysiology (patch-clamp) to evaluate transporter-mediated currents in neuronal models .

Key Finding:
Aminorex analogs (e.g., 4,4′-DMAR) show Kᵢ values <1 μM for DAT and SERT, suggesting high potency .

Advanced Research Questions

Q. What metabolic pathways are anticipated for this compound, and how can metabolites be identified?

Methodological Answer:

  • In Vitro Metabolism:
    • Incubate with human liver microsomes (HLMs) and NADPH. Use LC-HRMS to detect phase I metabolites (e.g., hydroxylation, N-demethylation).
  • Stable Isotope Labeling:
    • Introduce ¹³C or ²H labels to track metabolic transformations .

Key Insight:
4,4′-DMAR undergoes hepatic oxidation to form 4-methylphenyl derivatives, which may contribute to toxicity .

Q. How do enantiomeric differences impact the biological activity of this compound?

Methodological Answer:

  • Chiral Separation:
    • Use chiral HPLC columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases.
  • In Vivo Testing:
    • Administer individual enantiomers to rodent models and compare locomotor activity (open-field test) and neurotransmitter release (microdialysis) .

Contradiction Note:
While (±)-cis-4,4′-DMAR is more potent than (±)-trans in vitro, in vivo toxicity varies unpredictably .

Q. What experimental strategies address discrepancies in reported neurotoxic effects of oxazoline derivatives?

Methodological Answer:

  • Mechanistic Studies:
    • Measure oxidative stress markers (e.g., glutathione depletion, lipid peroxidation) in primary neuronal cultures.
    • Conduct transcriptomic analysis (RNA-seq) to identify dysregulated pathways (e.g., mitochondrial dysfunction) .
  • Comparative Analysis:
    • Benchmark against controlled analogs (e.g., aminorex) using standardized dosing regimens .

Q. Table 2: Neurotoxicity Profile of Selected Oxazoline Derivatives

CompoundLD₅₀ (mg/kg, mice)Key Adverse EffectReference
4,4′-DMAR15Hyperthermia, seizures
Aminorex25Pulmonary hypertension

Q. How can structure-activity relationship (SAR) studies guide the design of safer analogs?

Methodological Answer:

  • Substituent Modification:
    • Synthesize derivatives with varied alkyl groups (e.g., ethyl instead of methyl) at the 5-position.
  • Pharmacological Screening:
    • Test analogs for reduced transporter affinity (Kᵢ >10 μM) and improved metabolic stability (e.g., resistance to CYP3A4 oxidation) .

Case Study:
Replacing the 4-methyl group in 4,4′-DMAR with a trifluoromethyl moiety reduced psychostimulant activity by 70% .

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